ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Description
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a 1,2,4-triazole derivative featuring a sulfur-rich architecture. Its core structure includes:
- 4-position: A phenyl group.
- 5-position: A 2-(methylsulfanyl)phenyl substituent.
- 3-position: A sulfanyl group linked to an ethyl acetate moiety.
This compound’s design leverages the 1,2,4-triazole scaffold, known for its versatility in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-17(23)13-26-19-21-20-18(15-11-7-8-12-16(15)25-2)22(19)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRQJAYKYLLBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate, with the molecular formula C19H19N3O2S2 and a molecular weight of approximately 385.5 g/mol, is a triazole-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant studies.
Chemical Structure and Properties
The compound features a triazole ring system linked to an ethyl acetate group and includes both methylsulfanyl and phenyl substituents. The presence of sulfur atoms in its structure may contribute to its biological activities, as sulfur-containing compounds are often associated with various pharmacological effects.
Biological Activities
Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This compound is no exception and exhibits several noteworthy activities:
- Antifungal Activity : Triazole compounds are well-documented for their antifungal properties. They function primarily by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism can lead to increased membrane permeability and ultimately cell death.
- Antibacterial Activity : The antibacterial potential of triazoles has been demonstrated in various studies. While specific data on this compound's antibacterial activity is limited, related triazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some triazole-containing compounds have been evaluated for their anticancer properties. They may exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and inhibition of tumor growth.
Case Studies
- Study on Triazole Derivatives : A study published in Drug Target Insights highlighted the synthesis and biological activity of various triazole derivatives. It noted that modifications in the phenyl ring could significantly enhance antibacterial activity against resistant strains of bacteria .
- Pharmacological Profile Review : A comprehensive review in PMC summarized the pharmacological profiles of 1,2,4-triazoles, emphasizing their roles as antifungal, antibacterial, anticancer agents, and more. This review serves as a basis for understanding how structural variations influence biological activity .
- Structure-Activity Relationship (SAR) : Research indicates that specific substituents on the triazole ring can dramatically affect biological activity. For example, electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Ethyl 2-{[5-(phenoxymethyl)-4-phenyltiazol]}acetate | C29H24N4O2S | Antimicrobial |
| N-(2-biphenylyl)-2-{[5-(phenoxymethyl)-4-phenyltiazol]}acetamide | C29H24N4O3S | Antioxidant |
| N-(phenyl)-3-{[5-(naphthalenemethyl)-4-methyltriazol]}acetamide | C21H19N3O3S | α-glucosidase inhibitor |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound belongs to the triazole family, which is known for its biological activities, including antifungal and antibacterial properties. Triazoles have been extensively studied for their ability to inhibit the growth of various pathogens. Research indicates that derivatives of triazoles can exhibit potent antimicrobial effects against a range of bacteria and fungi. For instance, compounds structurally related to ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate have shown promising results in inhibiting strains of Bacillus subtilis and Aspergillus niger .
Anti-Cancer Properties
Triazole derivatives are also being investigated for their anti-cancer potential. The unique structure of this compound may interact with specific cellular targets involved in cancer proliferation. Studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. This compound serves as a valuable scaffold for synthesizing analogs to explore this relationship further. Investigating variations in substituents can help identify key structural features that enhance pharmacological efficacy .
Material Science Applications
The presence of heteroatoms and conjugated systems in this compound opens avenues for applications in material science. Its electronic and optical properties can be explored for use in organic semiconductors or photovoltaic materials. The compound's ability to form stable thin films could also be beneficial in developing sensors or electronic devices .
Synthesis Protocols
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. The synthesis may include steps like sulfonation and coupling reactions using specific reagents like iron (III) chloride to facilitate the formation of the triazole ring .
Summary Table of Applications
Comparison with Similar Compounds
Modifications at the 5-Position
- Compound A: 2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide () 5-position: Bromobenzofuran group.
- Compound B: Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (Tryfuzol®) () 5-position: Furan-2-yl group. Activity: Immunomodulatory, antioxidant, and hepatoprotective properties. Comparison: The furan ring’s oxygen atom may contribute to hydrogen bonding, while the methylsulfanyl group in the target compound offers greater lipophilicity .
Modifications at the 4-Position
Variations in the Sulfanyl-Linked Moiety
Ester vs. Amide Derivatives
- Key Insight : Ester groups (e.g., ethyl acetate) enhance metabolic lability, whereas amides (e.g., Compound D) improve stability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
